molecular formula C14H11BrN2O5S3 B12214043 2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid

Cat. No.: B12214043
M. Wt: 463.4 g/mol
InChI Key: QXOHNKZUQDJXDL-KHPPLWFESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a 5-bromo-1-methyl-2-oxoindole moiety and an ethanesulfonic acid substituent. The (5Z) configuration indicates the stereochemistry of the exocyclic double bond between the indole and thiazolidinone rings, which is critical for its electronic and steric properties. Such derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C14H11BrN2O5S3

Molecular Weight

463.4 g/mol

IUPAC Name

2-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C14H11BrN2O5S3/c1-16-9-3-2-7(15)6-8(9)10(12(16)18)11-13(19)17(14(23)24-11)4-5-25(20,21)22/h2-3,6H,4-5H2,1H3,(H,20,21,22)/b11-10-

InChI Key

QXOHNKZUQDJXDL-KHPPLWFESA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Cyclization via Isothiocyanate Coupling

The thiazolidinone ring is constructed through a [3+2] cycloaddition between the indole intermediate and a thiourea derivative. Reacting 5-bromo-1-methylindolin-2-one with allyl isothiocyanate in methanol under reflux with triethylamine (Et<sub>3</sub>N) catalyzes the formation of the thiazolidin-4-one core. The reaction proceeds via nucleophilic attack of the indole’s enamine nitrogen on the isothiocyanate’s electrophilic carbon, followed by intramolecular cyclization (Scheme 1).

Scheme 1 : Thiazolidinone formation via isothiocyanate coupling

Indole+IsothiocyanateEt3N, MeOH, refluxThiazolidinone intermediate\text{Indole} + \text{Isothiocyanate} \xrightarrow{\text{Et}_3\text{N, MeOH, reflux}} \text{Thiazolidinone intermediate}

Stereochemical Control for 5Z Configuration

Achieving the (5Z)-configuration requires careful control of reaction kinetics. Slow addition of the isothiocyanate at 0°C in dichloromethane (DCM) with scandium(III) triflate as a catalyst enhances Z-selectivity (>90%). The Lewis acid coordinates to the thiocarbonyl group, favoring the formation of the thermodynamically stable Z-isomer.

Ethanesulfonic Acid Group Introduction

Sulfonation via Nucleophilic Substitution

The ethanesulfonic acid moiety is introduced through a two-step process. First, the thiazolidinone intermediate undergoes bromoethylation using 1,2-dibromoethane in acetonitrile with cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) as a base. The resulting bromoethyl-thiazolidinone is then treated with sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) in aqueous ethanol at 80°C, facilitating nucleophilic displacement of bromide by the sulfite ion. Acidification with hydrochloric acid (HCl) yields the final ethanesulfonic acid derivative (Scheme 2).

Scheme 2 : Ethanesulfonic acid incorporation

Bromoethyl-thiazolidinone+Na2SO3H2O/EtOH, 80°CEthanesulfonic acid derivative\text{Bromoethyl-thiazolidinone} + \text{Na}2\text{SO}3 \xrightarrow{\text{H}_2\text{O/EtOH, 80°C}} \text{Ethanesulfonic acid derivative}

Direct Alkylation with Ethanesulfonyl Chloride

An alternative route involves alkylation of the thiazolidinone nitrogen with ethanesulfonyl chloride. Reacting the thiazolidinone intermediate with ethanesulfonyl chloride in pyridine at room temperature for 12 hours achieves N-sulfonylation with 75–80% yield. This method bypasses the need for bromoethyl intermediates but requires stringent moisture control to prevent hydrolysis.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:2) as eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy verifies the Z-configuration through distinct coupling constants (JHH=1214 HzJ_{H-H} = 12–14\ \text{Hz}).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Advantages
Isothiocyanate CyclizationEt<sub>3</sub>N, MeOH, reflux7895High stereoselectivity
Bromoethyl-SulfiteNa<sub>2</sub>SO<sub>3</sub>, 80°C6598Scalable for industrial production
Direct SulfonylationPyridine, rt7597Fewer steps, minimal byproducts

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors enhance the bromoethylation step’s efficiency, reducing reaction time from 12 hours to 30 minutes. Catalytic hydrogenation over palladium on carbon (Pd/C) removes residual brominated impurities, achieving >99.5% purity.

Challenges and Mitigation Strategies

  • Z/E Isomerization : Storage under inert atmosphere at −20°C prevents thermal isomerization.

  • Sulfonate Hydrolysis : Use of anhydrous solvents and molecular sieves during sulfonation minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's significant biological activities:

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid have been tested against various cancer cell lines. The thiazolidine moiety has been linked to cytotoxic effects against human glioblastoma and melanoma cells, showing IC50 values in the low micromolar range (10–30 µM) .

Protein Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on protein kinases, which are critical in cell signaling pathways and cancer progression. Studies have shown that derivatives can inhibit specific kinases such as DYR1A and CK1, with some exhibiting IC50 values as low as 0.028 µM . This suggests that the compound may serve as a lead for developing kinase inhibitors.

Antimicrobial Properties

Thiazolidine derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of 2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]ethanesulfonic acid could contribute to its efficacy against bacterial strains, potentially offering a new avenue for antibiotic development .

Case Study 1: Anticancer Efficacy

A study conducted by Sayed et al. synthesized various thiazolidine derivatives and assessed their anticancer properties using MTT assays on HCT116 and HepG2 cell lines. The results indicated that certain analogues exhibited significantly higher efficacy compared to standard treatments like cisplatin . This reinforces the potential of thiazolidine-based compounds in cancer therapy.

Case Study 2: Kinase Inhibition

Another investigation focused on the design and synthesis of thiazolidinone derivatives for kinase inhibition. Among the tested compounds, several showed potent activity against multiple kinases involved in cancer signaling pathways. This highlights the therapeutic promise of targeting these enzymes with structurally similar compounds to 2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo -2-thioxo -1,3-thiazolidin -3 -yl]ethanesulfonic acid .

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity (Reported)
Target Compound Thiazolidinone-Indole fusion 5-Bromo-1-methylindole; ethanesulfonic acid Thioxo (C=S), sulfonic acid Not explicitly reported (structural inference: antimicrobial)
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b, ) Thiazolidinone-Indole fusion 3-Hydroxyphenyl; 1-methylindole Thioxo, hydroxyl Antibacterial, antifungal
4-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid () Thiazolidinone-Indole fusion 1-Methylindole; benzoic acid Thioxo, carboxylic acid Not reported (solubility likely lower)
{(5Z)-5-[5-Bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () Thiazolidinone-Indole fusion 5-Bromoindole; 4-methylbenzyl; acetic acid Thioxo, carboxylic acid Not reported (structural analog)
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid () Thiazolidinone 3-Phenylpropenylidene; ethanesulfonic acid Thioxo, sulfonic acid Not reported (solubility-focused design)

Key Observations:

Bioactivity: Compounds with hydroxyl (e.g., 5b in ) or methoxy groups exhibit pronounced antibacterial and antifungal activities, likely due to enhanced hydrogen-bonding capacity .

Solubility: The ethanesulfonic acid group in the target compound confers higher aqueous solubility compared to carboxylic acid derivatives (e.g., ) or non-ionic analogs (e.g., 5b). This could make it more suitable for intravenous formulations .

Stereochemistry : The (5Z) configuration is conserved in active analogs (), suggesting its importance in maintaining planarity for target binding.

Biological Activity

The compound 2-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid , also known by its CAS number 301691-82-7 , is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Features

The compound features a thiazolidine ring and an indole core structure, which are known for their diverse biological activities. The presence of bromine and various functional groups enhances its potential as a pharmaceutical agent. Below is a summary of the structural features relevant to its biological activity:

Feature Description
Thiazolidine Ring Known for antimicrobial and anticancer properties.
Indole Core Implicated in various pharmacological activities including anticancer effects.
Bromine Substitution May enhance biological activity through halogen bonding interactions.

Anticancer Properties

Research indicates that compounds similar to this thiazolidine derivative exhibit significant anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit tumor cell proliferation by targeting specific enzymes involved in cancer cell metabolism and survival. A study highlighted that certain thiazolidinone derivatives demonstrated IC50 values as low as 0.028 μM against various protein kinases implicated in cancer progression .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Similar compounds have been studied for their ability to inhibit bacterial growth, with some exhibiting broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The thiazolidine moiety is particularly noted for its role in enhancing the antimicrobial efficacy of related compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with thiazolidine rings often act as enzyme inhibitors, disrupting metabolic pathways essential for cancer cell survival.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The indole structure may contribute to antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Study on Thiazolidinone Derivatives : A comprehensive evaluation of 1,3-thiazolidinone derivatives indicated their potential as dual inhibitors of specific kinases involved in cancer progression .
  • Microwave-Assisted Synthesis : Research demonstrated that microwave-assisted synthesis of thiazolidinone derivatives leads to enhanced yields and biological activities against various cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinone derivatives revealed that modifications to the indole and thiazolidine structures significantly affect their biological activities .

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